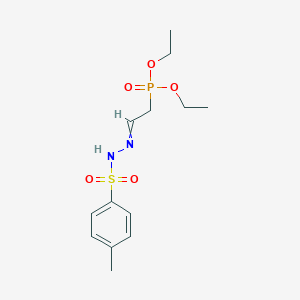
Diethoxyphosphorylacetaldehyde tosylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate typically involves the reaction of diethyl phosphonate with a tosylhydrazone derivative under specific conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diethyl phosphonate and the tosylhydrazone . The reaction is often carried out under microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to an amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, amines, and substituted phosphonates .
Scientific Research Applications
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate involves its interaction with specific molecular targets. For example, it can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . Additionally, it may interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler phosphonate compound used in similar applications but lacks the hydrazone moiety.
Diethyl (2-tosylhydrazono)phosphonate: Similar structure but with different substituents on the phosphonate group.
Uniqueness
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is unique due to its combination of a phosphonate group and a tosylhydrazone moiety, which imparts distinct chemical reactivity and biological activity compared to other phosphonate derivatives .
Properties
Molecular Formula |
C13H21N2O5PS |
|---|---|
Molecular Weight |
348.36 g/mol |
IUPAC Name |
N-(2-diethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21N2O5PS/c1-4-19-21(16,20-5-2)11-10-14-15-22(17,18)13-8-6-12(3)7-9-13/h6-10,15H,4-5,11H2,1-3H3 |
InChI Key |
GWICZZGFOFTUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=NNS(=O)(=O)C1=CC=C(C=C1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















